molecular formula C8H18Cl2F2N2 B6186112 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride CAS No. 2562385-61-7

1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride

Cat. No.: B6186112
CAS No.: 2562385-61-7
M. Wt: 251.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is a compound of significant interest in the field of medicinal chemistry. It features a piperidine ring substituted with a 2,2-difluoroethyl group and an N-methyl group, making it a versatile molecule for various applications. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are desirable properties in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride typically involves the difluoroethylation of piperidine derivatives. One common method is the electrophilic 2,2-difluoroethylation of amine nucleophiles using hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This reaction is carried out under mild conditions and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoroethylation processes, utilizing cost-effective and scalable reagents. The use of continuous flow reactors can enhance the efficiency and safety of the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoroethylated derivatives, N-oxides, and secondary amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances binding affinity and specificity by modulating the compound’s lipophilicity and electronic properties. This interaction can lead to the inhibition or activation of target proteins, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the difluoroethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug design .

Properties

CAS No.

2562385-61-7

Molecular Formula

C8H18Cl2F2N2

Molecular Weight

251.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.